PD-1/PD-L1 Binding Affinity: PD-L1-IN-4 vs. INCB086550, Evixapodlin, LH-1307, and BMS-202
PD-L1-IN-4 inhibits the PD-1/PD-L1 interaction with an IC50 of 1.3 nM in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This potency is comparable to other advanced small-molecule PD-L1 inhibitors: INCB086550 (IC50 1.9-3.1 nM across species) , Evixapodlin (GS-4224, IC50 0.213 nM) , LH-1307 (IC50 3 nM) , and BMS-202 (IC50 124 nM) [2].
| Evidence Dimension | PD-1/PD-L1 binding inhibition (IC50) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | INCB086550: 1.9-3.1 nM (species-dependent); Evixapodlin: 0.213 nM; LH-1307: 3 nM; BMS-202: 124 nM |
| Quantified Difference | PD-L1-IN-4 is 2.3-fold more potent than LH-1307 and 95-fold more potent than BMS-202; it is within 6.5-fold of Evixapodlin. |
| Conditions | HTRF protein-protein interaction assay; human PD-1/PD-L1 |
Why This Matters
This IC50 value demonstrates that PD-L1-IN-4 belongs to the most potent tier of reported PD-L1 small-molecule inhibitors, justifying its selection for high-sensitivity biochemical screening applications.
- [1] Liu L, Zhang H, Hou J, et al. Discovery of Novel PD-L1 Small-Molecular Inhibitors with Potent In Vivo Anti-tumor Immune Activity. J Med Chem. 2024;67(6):4977-4997. View Source
- [2] PMC Table 1. BMS-202 PD-1/PD-L1 interaction inhibition data. Molecules. 2022;27(10):3316. View Source
